molecular formula C11H15N3O3 B1373039 [1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol CAS No. 1227935-27-4

[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol

Cat. No.: B1373039
CAS No.: 1227935-27-4
M. Wt: 237.25 g/mol
InChI Key: LJSPBMQDDUPONQ-UHFFFAOYSA-N
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Description

[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol (CAS 1227935-27-4) is a high-value chemical intermediate with a molecular formula of C11H15N3O3 and a molecular weight of 237.26 g/mol. This nitropyridine derivative is a versatile building block in medicinal chemistry and pharmaceutical research, particularly for constructing complex bioactive molecules. The nitro group on the pyridine ring makes it a versatile precursor for further synthetic transformations, including reduction to amines, which are common pharmacophores. Research indicates that nitropyridine scaffolds are actively investigated in the development of various therapeutic agents, such as kinase inhibitors and urease inhibitors . As a piperidine-containing compound, it serves as a critical synthon in designing molecules that target enzymes and receptors. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage its chemical properties for exploring new pathways in drug discovery.

Properties

IUPAC Name

[1-(5-nitropyridin-2-yl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c15-8-9-3-5-13(6-4-9)11-2-1-10(7-12-11)14(16)17/h1-2,7,9,15H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSPBMQDDUPONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Nitration

  • Starting materials: 2-chloropyridine and piperidine are commercially available and serve as the foundation for synthesis.
  • Nitration: 2-chloropyridine is nitrated to form 2-chloro-5-nitropyridine. This step introduces the electron-withdrawing nitro group essential for subsequent transformations.

Nucleophilic Aromatic Substitution (SNAr)

  • The chlorine atom in 2-chloro-5-nitropyridine is substituted by piperidine under controlled conditions, yielding 1-(5-nitropyridin-2-yl)piperidine.
  • Typical conditions involve heating in polar aprotic solvents such as DMF at elevated temperatures (e.g., 70 °C for 18 hours) to facilitate the substitution with high yields (~88%).

Reduction of Nitro Group to Amino Group

Two main reduction methods are reported:

Method Reducing Agent Conditions Yield Notes
Catalytic Hydrogenation Hydrogen gas with 10% Pd/C catalyst Ethanol, room temperature, 3 hours 89% Clean reduction to amino group; requires filtration through Celite to remove catalyst
Iron/Hydrochloric Acid Reduction Iron powder and conc. HCl Ethanol/water mixture, 90 °C, 2 hours 51% Less selective, requires purification by silica gel chromatography

The catalytic hydrogenation method is preferred for higher yield and milder conditions.

Conversion to Methanol Substituent

  • The amino group on the piperidine ring is converted to a methanol group through a sequence involving formaldehyde and hydrogenation.
  • A typical procedure includes treating the amino intermediate with aqueous formaldehyde (37% w/v) in formic acid at 100 °C for 3 hours in a sealed tube, followed by basification and extraction.
  • This step introduces the hydroxymethyl group at the 4-position of the piperidine ring, completing the synthesis of [1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol.

Summary of Key Reaction Steps and Conditions

Step Reaction Reagents/Conditions Yield Reference
1 Nitration of 2-chloropyridine Standard nitration protocols Not specified
2 SNAr substitution of Cl by piperidine DMF, 70 °C, 18 h 88%
3 Nitro group reduction H2, 10% Pd/C, EtOH, RT, 3 h 89%
3a Alternative reduction Fe, conc. HCl, EtOH/H2O, 90 °C, 2 h 51%
4 Amino to methanol conversion Formaldehyde (37%), formic acid, 100 °C, 3 h Not specified

Mechanistic and Practical Considerations

  • Nitration selectivity: The nitration at the 5-position of 2-chloropyridine is regioselective due to electronic effects of the chlorine substituent.
  • Substitution efficiency: The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution by piperidine.
  • Reduction choice: Catalytic hydrogenation offers a cleaner reaction profile and higher yield, while iron/HCl reduction may be used when hydrogenation equipment is unavailable.
  • Methanol group installation: The use of formaldehyde and acidic conditions promotes hydroxymethylation at the piperidine nitrogen-adjacent carbon.

Research Findings and Optimization

  • The hydrogenation reduction step was optimized to achieve 89% yield with palladium on carbon catalyst in ethanol at room temperature over 3 hours, demonstrating efficient conversion with minimal side products.
  • The nucleophilic substitution step achieved an 88% yield under mild heating in DMF, indicating good reaction scalability.
  • The methanol installation via formaldehyde in formic acid was performed under sealed tube conditions to maintain pressure and temperature, ensuring complete conversion.

Chemical Reactions Analysis

[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol: undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

    Hydrogenation: The compound can be hydrogenated to reduce double bonds or other unsaturated groups.

Scientific Research Applications

[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol: has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The nitropyridine group can participate in electron transfer reactions, while the piperidine ring can interact with various receptors and enzymes. These interactions can modulate biological activities and lead to specific therapeutic effects .

Comparison with Similar Compounds

Table 1: Antiparasitic Activity of Piperidin-4-yl Methanol Analogues

Compound Substituents (R₁, R₂) IC₅₀ (Resistant Strain, μg/mL) Selectivity Index (SI) Source
[1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol R₁ = 4-fluorobenzyl, R₂ = 4-fluorophenyl 1.03 182
[1-(3,4-Dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol R₁ = 3,4-dichlorobenzyl, R₂ = 4-fluorophenyl 1.67 98
[1-(4-Bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol R₁ = 4-bromobenzyl, R₂ = 4-fluorophenyl 2.52 15
[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol R₁ = 5-nitropyridin-2-yl, R₂ = H Not reported Not reported

Key Findings :

  • Halogenated benzyl substituents (e.g., 4-fluorobenzyl, 3,4-dichlorobenzyl) enhance antiparasitic activity (IC₅₀: 1.03–2.52 μg/mL) and selectivity (SI: 15–182) .
  • The nitro group in this compound may alter binding kinetics compared to halogenated analogues, though direct biological data are unavailable.

Substituent Effects on Physicochemical Properties

Electronic and Steric Influences:

  • Nitro vs.
  • Aromatic vs. Heteroaromatic Moieties : Compounds with benzyl groups (e.g., ) exhibit higher lipophilicity, while the pyridine ring in the target compound may enhance hydrogen-bonding capacity .

Solubility and Stability:

  • Pimozide (a piperidine-containing antipsychotic) is freely soluble in acetic acid but only slightly soluble in methanol . This contrasts with halogenated piperidin-4-yl methanol analogues, which may have improved solubility due to polar substituents .

Pharmacological Implications

  • Receptor Binding: Piperidine derivatives with bulky aromatic groups (e.g., diphenylmethanol in Azacyclonol) often exhibit antipsychotic activity, while nitro-substituted pyridines may target enzymes like nitroreductases .
  • Selectivity Challenges : Halogenated benzyl analogues show strain-specific antiparasitic activity (e.g., 4-fluorobenzyl derivatives are 2.5-fold more active against resistant parasites), suggesting that nitro-substituted compounds may require optimization for similar selectivity .

Biological Activity

[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol is a chemical compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. With a molecular formula of C11_{11}H15_{15}N3_3O3_3 and a molecular weight of 237.26 g/mol, this compound exhibits potential therapeutic applications, particularly in the domains of anticancer, antimicrobial, and neuropharmacological treatments. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical interactions, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors.

1. Enzyme Interactions

This compound can act as both an inhibitor and activator of specific enzymes. It binds to active sites or allosteric sites on enzymes, leading to conformational changes that modulate their activity. For instance, it has been shown to influence the activity of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system.

2. Cellular Effects

At the cellular level, this compound affects cell signaling pathways and gene expression. It modulates the production of reactive oxygen species (ROS) and influences lysosomal stability, impacting cellular metabolism and homeostasis . Notably, it has demonstrated anti-inflammatory properties at lower doses in animal models.

The compound's biochemical properties are significant in understanding its therapeutic potential:

Property Details
Molecular Weight 237.26 g/mol
Solubility Soluble in organic solvents; limited solubility in water
Stability Stable under standard conditions; degradation occurs under extreme pH or temperature
Biochemical Interactions Binds to DNA and proteins, influencing their functions

Research Findings

Recent studies have explored the biological effects and potential applications of this compound.

Antimicrobial Activity

Nitro-containing compounds like this compound have shown promising antimicrobial activity. The mechanism typically involves the reduction of nitro groups to form reactive intermediates that damage microbial DNA . This property positions it as a candidate for treating infections caused by various microorganisms.

Anticancer Properties

Research indicates that piperidine derivatives can exhibit anticancer effects by inducing apoptosis in cancer cells. The modulation of signaling pathways involved in cell proliferation and survival is a key mechanism through which this compound may exert its effects .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Its ability to inhibit AChE may provide benefits for conditions such as Alzheimer's disease by enhancing cholinergic signaling .

Case Studies

Several studies have documented the effects of this compound in vivo:

  • Anti-inflammatory Effects : In a study involving animal models, administration of the compound at varying doses demonstrated significant reductions in inflammation markers, supporting its use as an anti-inflammatory agent.
  • Anticancer Efficacy : A series of experiments on cancer cell lines revealed that this compound inhibited cell growth and induced apoptosis at specific concentrations.
  • Neuroprotective Effects : In models simulating neurodegenerative conditions, the compound showed promise by protecting neuronal cells from oxidative stress-induced damage.

Q & A

Q. Key Considerations :

  • Use catalysts like HOBt/EDCI for amide bond formation in intermediate steps .
  • Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to optimize yields.

How can reaction conditions be optimized for higher yields of this compound?

Q. Advanced Methodological Guidance

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in substitution reactions, while dichloromethane/methanol mixtures (3:1) aid in crystallization .
  • Temperature Control : Maintain temperatures between −10°C and room temperature for sensitive reductions (e.g., DIBALH-mediated alcohol formation) .
  • Catalysts : Transition metals (e.g., Pd/C) or phase-transfer catalysts improve nitro group stability during multi-step syntheses .

Example : A Mannich reaction using formaldehyde and secondary amines achieved 73% yield in a structurally similar compound by optimizing pH and solvent ratios .

What spectroscopic and analytical methods are used to characterize this compound?

Q. Basic Characterization Techniques

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the nitro group and piperidine substitution .
  • X-ray Diffraction : Resolves crystal structure and hydrogen-bonding interactions (e.g., hydroxymethyl group orientation) .
  • HPLC/Purity Analysis : Ensures >95% purity using reverse-phase columns (C18) with UV detection at 254 nm .

Q. Advanced Techniques :

  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition temperatures ~400–402 K observed in analogs) .
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity to biological targets (e.g., enzymes or receptors) .

How can contradictions in reported biological activity data for this compound be resolved?

Q. Advanced Data Analysis Framework

  • Comparative SAR Studies : Compare analogs with varying substituents (e.g., nitro vs. halogen or methyl groups) using standardized assays (e.g., MIC/IC50). For example, fluorinated analogs showed higher binding affinity than chlorinated derivatives in receptor studies .
  • Dose-Response Curves : Validate activity thresholds across multiple cell lines or enzymatic assays to rule out false positives .
  • Meta-Analysis : Cross-reference PubChem and ECHA datasets to identify outliers or methodological inconsistencies .

What safety protocols are recommended for handling this compound?

Q. Basic Safety Guidelines

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile reactions .
  • First Aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes .

Q. Advanced Handling :

  • Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., NaHSO₃) before disposal .
  • Storage : Store in amber vials at 2–8°C to prevent photodegradation of the nitro group .

What computational methods predict the binding affinity and mechanism of action of this compound?

Q. Advanced Computational Strategies

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like serotonin receptors or bacterial enzymes .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes (e.g., with GROMACS) .
  • QSAR Models : Train models on datasets of nitropyridine derivatives to predict ADMET properties .

What are the potential biochemical targets of this compound?

Q. Basic Target Hypotheses

  • Enzymes : Nitroreductases or cytochrome P450 isoforms due to the electron-deficient nitro group .
  • Receptors : Serotonin (5-HT₄) or dopamine receptors, as seen in structurally related piperidine derivatives .

Q. Advanced Target Validation :

  • CRISPR Knockout Models : Validate target engagement by comparing activity in wild-type vs. knockout cell lines .
  • Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics to purified proteins .

How do substituent modifications on the pyridine ring influence the compound’s bioactivity?

Q. Advanced SAR Insights

  • Electron-Withdrawing Groups (EWGs) : Nitro groups enhance electrophilicity, increasing reactivity in nucleophilic aromatic substitutions but reducing metabolic stability .
  • Halogen Substitution : Fluorine improves lipophilicity and membrane permeability (logP ~1.5–2.0), while chlorine may enhance antimicrobial potency .

Case Study : Replacing nitro with methyl in analogs reduced IC50 values by 50% in cytotoxicity assays, suggesting steric effects dominate over electronic .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol
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[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol

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